4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide typically involves the condensation reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an equimolar ratio under reflux conditions in a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization.
Chemical Reactions Analysis
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, the compound may induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
4-(4-Methoxyphenyl)thiosemicarbazide: Similar structure but lacks the fluoro substituent, which may affect its biological activity.
4-(4-Chlorophenyl)thiosemicarbazide: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and potency.
4-(4-Methylphenyl)thiosemicarbazide: The presence of a methyl group instead of a fluoro group can alter its chemical properties and biological effects.
The uniqueness of this compound lies in the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C8H10FN3OS |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-amino-3-(4-fluoro-3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H10FN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) |
InChI Key |
UWYMXTDHGYMYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NN)F |
Origin of Product |
United States |
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